molecular formula C5H9NO B13504477 2-Oxabicyclo[2.1.1]hexan-4-amine

2-Oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13504477
M. Wt: 99.13 g/mol
InChI Key: DSSBJDATWRZQHE-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and agrochemistry due to its potential as a bioisostere for ortho- and meta-substituted benzenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry to achieve the cycloaddition of 1,5-dienes. This reaction can be catalyzed using a mercury lamp, although this method requires specialized equipment and is challenging to scale up . Another approach involves iodocyclization reactions, which have been shown to be practical and versatile for creating the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition and iodocyclization reactions suggests potential for industrial application. The development of more efficient and scalable synthetic routes remains an area of active research.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the bicyclic structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine involves its role as a bioisostere, mimicking the geometric and electronic properties of ortho- and meta-substituted benzenes. This allows it to interact with molecular targets in a similar manner to these benzene derivatives, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxabicyclo[2.1.1]hexan-4-amine is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct electronic and geometric properties. This makes it a valuable scaffold for designing bioactive molecules with improved solubility, reduced lipophilicity, and enhanced bioactivity .

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2

InChI Key

DSSBJDATWRZQHE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CO2)N

Origin of Product

United States

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